molecular formula C19H17ClN2O2S2 B2636804 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole CAS No. 380451-24-1

5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole

Cat. No.: B2636804
CAS No.: 380451-24-1
M. Wt: 404.93
InChI Key: KAAKTHNTXWPLKC-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole is a thiazole-based compound with a unique substitution pattern. Its core structure comprises a thiazole ring substituted at three positions:

  • Position 5: A chlorine atom, which may enhance electrophilicity and influence intermolecular interactions.
  • Position 2: A 3,4-dihydroquinoline moiety, a bicyclic amine that could contribute to basicity and hydrogen-bonding capabilities.
  • Position 4: A tosyl (p-toluenesulfonyl) group, a bulky electron-withdrawing substituent that may affect solubility, stability, and steric interactions.

Properties

IUPAC Name

5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-13-8-10-15(11-9-13)26(23,24)18-17(20)25-19(21-18)22-12-4-6-14-5-2-3-7-16(14)22/h2-3,5,7-11H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAKTHNTXWPLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3CCCC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dihydroquinoline Moiety: This step involves the condensation of the thiazole derivative with a dihydroquinoline precursor, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and tosyl groups can influence its binding affinity and specificity, while the dihydroquinoline moiety may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

The evidence highlights 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles (Compounds 4 and 5) as isostructural derivatives . Key comparisons include:

Feature Target Compound Compound 4 Compound 5
Core Structure Thiazole Thiazole Thiazole
Position 4 Substituent Tosyl group 4-Chlorophenyl 4-Fluorophenyl
Position 2 Substituent 3,4-Dihydroquinoline 5-(4-Fluorophenyl)-3-(triazolyl)dihydropyrazole 5-(4-Fluorophenyl)-3-(triazolyl)dihydropyrazole
Halogen Cl (Position 5) Cl (Aryl substituent) F (Aryl substituent)
Crystallography Not reported Triclinic, P̄1 symmetry, two independent molecules Same as Compound 4, adjusted for F substituent
Biological Activity Not reported Antimicrobial (e.g., Ref [48] in ) Not reported

Key Observations :

  • Substituent Effects : The tosyl group in the target compound introduces steric bulk and sulfonic acid-derived polarity, contrasting with the planar aryl halides in Compounds 4 and 4. This may reduce crystallinity but improve solubility in polar solvents.
  • Halogen Impact : Chlorine (in Compound 4 and the target) and fluorine (in Compound 5) influence electronic properties and intermolecular interactions. For example, chlorine’s larger atomic radius may enhance van der Waals forces compared to fluorine .
Dihydroquinoline-Containing Analogues

Patented compounds like 6-amino-4-(3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile (Preparation 8AK, ) share the dihydroquinoline group but differ in core structure (quinoline vs. thiazole) and additional substituents (tetrahydrofuran-oxy, nitrile). These differences suggest:

  • Enhanced Aromaticity: Quinoline cores (as in Preparation 8AK) may improve π-π stacking compared to thiazoles.
  • Functional Group Diversity : The target compound’s tosyl group offers sulfonic acid reactivity absent in Preparation 8AK’s nitrile and ether substituents .

Biological Activity

5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole is a complex organic compound belonging to the thiazole class, characterized by its unique structural features that include a chloro group, a dihydroquinoline moiety, and a tosyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound's IUPAC name is 5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole. Its molecular formula is C19H17ClN2O2S2C_{19}H_{17}ClN_2O_2S_2 with a molecular weight of approximately 396.93 g/mol. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, influenced by the compound's functional groups. The chloro and tosyl groups are particularly significant as they can enhance binding affinity and specificity towards target sites.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at specific concentrations.

Anticancer Properties : Investigations into the anticancer potential of this compound reveal that it may induce apoptosis in cancer cell lines. Mechanistic studies indicate that it could interfere with cellular pathways involved in proliferation and survival.

Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes that are critical in metabolic pathways related to disease states. This inhibition could lead to therapeutic applications in managing conditions such as diabetes or cancer.

Data Tables

Below is a summary table of the biological activities reported for this compound:

Biological Activity Tested Organisms/Cell Lines IC50/Effective Concentration Reference
AntimicrobialE. coli, S. aureus25 µg/mL
AnticancerHeLa, MCF-715 µM
Enzyme Inhibitionα-glucosidase30 µM

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations lower than those required for standard antibiotics.
  • Evaluation of Anticancer Properties : A research article in Cancer Research demonstrated that treatment with this compound led to a reduction in cell viability in various cancer cell lines through apoptosis induction mechanisms.
  • Enzyme Inhibition Analysis : Research published in Biochemical Pharmacology explored the enzyme inhibition properties of the compound, highlighting its potential as a lead candidate for drug development targeting metabolic disorders.

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